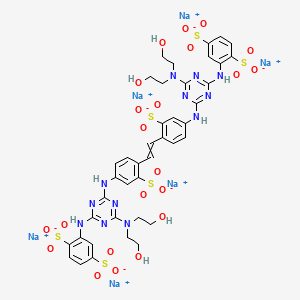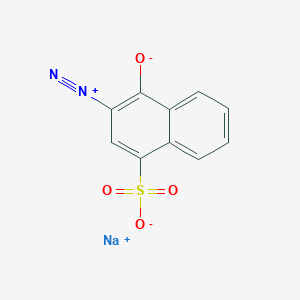
Methionylasparagine
説明
Methionylasparagine is a dipeptide composed of methionine and asparagine . It is an incomplete breakdown product of protein digestion or protein catabolism .
Synthesis Analysis
Methionyl-tRNA synthetase (MetRS) binds to free methionine in its catalytic site, and the charging of amino acid takes place in the presence of ATP, which then is finally transferred to 2 -OH moiety of the terminal adenosine of tRNA . MetRS acylates two tRNAs (tRNAfMet and tRNAmMet), which have different nucleotide sequences .Molecular Structure Analysis
The molecular formula of Methionylasparagine is C9H17N3O4S . The average mass is 263.314 Da and the Monoisotopic mass is 263.093964 Da .Physical And Chemical Properties Analysis
Methionylasparagine has a molecular formula of C9H17N3O4S . Its physical and chemical properties would be influenced by its molecular structure and the properties of the constituent amino acids, methionine and asparagine .科学的研究の応用
Cancer Treatment Research
Methionylasparagine plays a role in the study of anticancer enzymes like l-asparaginase and methioninase . These enzymes target specific amino acids that cancer cells rely on for growth. Research into the enzymatic activity of Methionylasparagine derivatives could lead to advancements in cancer therapeutics, particularly in the development of drugs with fewer side effects and improved patient outcomes.
Biochemical Structure Analysis
The crystal structure and conformation of Methionylasparagine-related peptides have been studied to understand their preferred conformations . This research is crucial for biochemists who are looking to design peptide-based drugs or to understand protein folding and stability, which has implications in various diseases.
Pharmacological Developments
In pharmacology, understanding the properties of Methionylasparagine can contribute to the development of new analgesics and other therapeutic agents . Its role in the synthesis of complex molecules may be pivotal in creating more effective and targeted medications.
Enzyme Production and Optimization
The production and optimization of enzymes for industrial applications often involve amino acids like Methionylasparagine . Studies focus on improving fermentation techniques and genetic engineering to enhance enzyme properties, which can be applied in various sectors including pharmaceuticals and agriculture.
Environmental Applications
Research into the environmental applications of Methionylasparagine-related compounds includes the development of biodegradable materials and the study of their breakdown products . This research is vital for creating sustainable materials and for understanding their long-term impact on the environment.
Food Industry Innovations
In the food industry, Methionylasparagine may be studied for its potential role in food preservation, enhancement of nutritional value, or as a component in flavoring agents . Research in this area aims to improve food quality and safety.
特性
IUPAC Name |
4-amino-2-[(2-amino-4-methylsulfanylbutanoyl)amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O4S/c1-17-3-2-5(10)8(14)12-6(9(15)16)4-7(11)13/h5-6H,2-4,10H2,1H3,(H2,11,13)(H,12,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMEWFDUAFKVAAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CC(=O)N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00318733 | |
| Record name | Methionylasparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00318733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Methionyl-Asparagine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028968 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Methionylasparagine | |
CAS RN |
36261-61-7 | |
| Record name | NSC334376 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334376 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methionylasparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00318733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of studying isomerism in peptides like methionylasparagine?
A1: Isomerism plays a crucial role in determining the biological activity and physicochemical properties of peptides. [] In the case of methionylasparagine, two isomers exist: L-methionylasparagine and L-asparagylmethionine. These isomers, while chemically similar, can exhibit different binding affinities to target molecules, influencing their overall biological effects. The research paper you provided focuses on understanding how this isomerism, along with side chain mutations, affects the binding energy and NMR/NQR tensors of these two isomers. This information can be valuable for designing peptide-based drugs with improved selectivity and efficacy.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![Benzenesulfonyl chloride, 4-[2-(trichlorosilyl)ethyl]-](/img/structure/B1583146.png)

